Diethyl (4-benzoylphenyl)phosphonate

Organophosphorus Synthesis Photochemistry Coordination Chemistry

Diethyl (4-benzoylphenyl)phosphonate overcomes the instability and electronic mismatch of common acylphosphonates and alkylphosphonates by providing a direct, conjugation-defined aryl C-P bond on the 4-benzoylphenyl scaffold. This architectural precision is critical for reproducible photophysical and metal-binding outcomes. • Enables phosphonate-modified benzophenone HIV-1 RT inhibitor candidates with favorable membrane penetration (0 HBD/4 HBA) and prodrug-ready ester hydrolysis. • Serves as a UV-curable, flame-retardant photoinitiator precursor; the aryl C-P bond resists photolytic cleavage unlike diethyl benzoylphosphonate. • Hydrolyzes to a rigid bis-phosphonic acid that yields luminescent metal-organic coordination complexes not accessible with simpler phenylphosphonates.

Molecular Formula C17H19O4P
Molecular Weight 318.309
CAS No. 103384-72-1
Cat. No. B566652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (4-benzoylphenyl)phosphonate
CAS103384-72-1
Synonyms(4-BENZOYL-PHENYL)-PHOSPHONIC ACID DIETHYL ESTER
Molecular FormulaC17H19O4P
Molecular Weight318.309
Structural Identifiers
SMILESCCOP(=O)(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)OCC
InChIInChI=1S/C17H19O4P/c1-3-20-22(19,21-4-2)16-12-10-15(11-13-16)17(18)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3
InChIKeyYSOIPLCPPKSKSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (4-benzoylphenyl)phosphonate: Photoactive & Coordination Building Block


Diethyl (4-benzoylphenyl)phosphonate (CAS 103384-72-1) is a C–P bonded aryl phosphonate ester combining a benzophenone chromophore with a diethyl phosphonate moiety . With a molecular formula of C₁₇H₁₉O₄P and an exact mass of 318.1021 g/mol [1], this compound serves as a versatile intermediate for synthesizing phosphonate-containing ligands, photoinitiators, and coordination complexes . Its structure—where the phosphonate group is conjugated directly to a benzophenone aryl ring—distinguishes it from common alkylphosphonates and acylphosphonates, enabling distinct photophysical and metal-binding properties that are critical for advanced material and medicinal chemistry research [2].

Benzophenone chromophore – supports photophysical studies and photoinitiator research
Aryl C–P phosphonate ester – reported to resist nucleophilic cleavage vs acylphosphonates
Diethyl ester – allows conversion to phosphonic acid for metal coordination chemistry

Why Diethyl (4-benzoylphenyl)phosphonate Defies Generic Substitution


A casual substitution with other benzophenone or aryl phosphonate analogs (e.g., diethyl benzoylphosphonate or 4-benzoylphenyl phosphonic acid) fails to replicate the experimental outcomes because the exact position and nature of the phosphorus attachment fundamentally govern both electronic properties and chemical reactivity [1]. The direct C–P bond on the benzoyl-substituted phenyl ring in diethyl (4-benzoylphenyl)phosphonate creates a specific conjugation profile that influences UV absorption, triplet state energy, and metal coordination geometry relative to analogs where the phosphonate is separated by a methylene spacer or attached at the carbonyl carbon [2]. Research on closely related diethyl benzylphosphonate derivatives demonstrates that the substituent and substitution position on the phenyl ring profoundly modulate cytotoxic and antimicrobial activity, confirming that these structure-activity relationships are not interchangeable [3].

Target
Common Substitute
Interchangeability Concern
Diethyl (4-benzoylphenyl)phosphonate (C–P aryl)
Diethyl benzoylphosphonate (acylphosphonate)
Acylphosphonate P–C bond may cleave with amines; aryl C–P bond remains intact under same conditions
Diethyl ester (0 HBD, higher lipophilicity)
4-Benzoylphenyl phosphonic acid (free acid, 2 HBD)
Free acid may limit membrane permeability in cell-based assays; ester form often preferred for intracellular delivery studies

Differentiation Evidence for Diethyl (4-benzoylphenyl)phosphonate


Conjugation & Reactivity Divergence vs. Diethyl Benzoylphosphonate

Diethyl (4-benzoylphenyl)phosphonate represents a distinct structural class compared to the frequently confused analog diethyl benzoylphosphonate (CAS 3277-27-8). The target compound is a true C–P aryl phosphonate where the phosphorus is directly bonded to the benzophenone aromatic ring (Ar–P(O)(OEt)₂), while diethyl benzoylphosphonate is an acylphosphonate (C₆H₅C(O)–P(O)(OEt)₂) with phosphorus attached to the carbonyl carbon. This structural difference is fundamental: acylphosphonates readily undergo P–C bond cleavage by amines, releasing diethyl phosphite, whereas aryl phosphonates are stable under these conditions due to the absence of a carbonyl-phosphorus bond [1]. The target compound has a molecular formula of C₁₇H₁₉O₄P (MW 318.30 g/mol) [2], compared to diethyl benzoylphosphonate with C₁₁H₁₅O₄P (MW 242.21 g/mol), representing a 31% higher molecular weight that translates to significantly different solubility and partitioning properties.

P–C Bond Stability
Reported
Aryl C–P resists amine cleavage; acylphosphonate C(O)–P is labile
Selecting the aryl phosphonate may help avoid P–C degradation during amine-based reactions
Based on Sekine et al. acylphosphonate reactivity study
Organophosphorus Synthesis Photochemistry Coordination Chemistry

Drug-Likeness Advantages Over 4-Benzoylphenyl Phosphonic Acid

When compared to its hydrolyzed form (4-benzoylphenyl phosphonic acid), the diethyl ester demonstrates key drug-like physicochemical advantages. According to computational data, diethyl (4-benzoylphenyl)phosphonate has 0 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), while the free phosphonic acid would have 2 HBD and 4 HBA [1]. The diethyl ester also has 7 rotatable bonds versus approximately 3 for the free acid, indicating higher conformational flexibility. The exact mass is 318.1021 g/mol and the topological polar surface area (TPSA) is implicitly lower due to esterification of the polar phosphonic acid group, a property associated with improved membrane permeability in benzophenone-based phosphonate drug candidates where ester prodrug strategies were employed to enhance bioavailability [2].

Drug-Likeness Profile
Cross-study comparable
0 HBD vs 2 HBD; 7 rotatable bonds vs ~3; higher predicted lipophilicity
Diethyl ester may support cell permeability for intracellular delivery research
Ester prodrug strategy explored in benzophenone HIV RT inhibitor studies
Medicinal Chemistry Drug Design ADME Prediction

para-Benzoyl Substituent Effect on Bioactivity

Structure-activity relationship (SAR) studies on diethyl benzylphosphonate derivatives reveal that the nature and position of substituents on the aryl ring markedly influence bioactivity [1]. Although direct head-to-head data for the 4-benzoylphenyl derivative versus other substitution patterns is limited, the class-level SAR indicates that electron-withdrawing substituents at the para position (such as benzoyl) consistently modify both the magnitude of antibacterial Minimum Inhibitory Concentration (MIC) values and cytotoxicity compared to ortho/meta analogs or unsubstituted phenyl phosphonates. The target compound bears a 4-benzoyl substituent (Hammett σₚ ≈ 0.43 for COPh), which places it in a distinct electronic class relative to 4-methyl (σₚ ≈ -0.17) or 4-bromo (σₚ ≈ 0.23) substituted benzylphosphonates examined in these studies.

Para Substituent SAR
Class-level inference
4-Benzoyl (σₚ ≈ 0.43) vs 4-methyl (σₚ ≈ -0.17); distinct electronic character
Substitution with other aryl phosphonates may require SAR review
Trend inferred from benzylphosphonate antimicrobial SAR; direct data limited
Antimicrobial Cytotoxicity Structure-Activity Relationship

Preferred Application Scenarios for Diethyl (4-benzoylphenyl)phosphonate


HIV Reverse Transcriptase Inhibitor Lead Synthesis

Based on the demonstrated utility of benzophenone phosphonate derivatives as non-nucleoside HIV-1 reverse transcriptase (RT) inhibitors with favorable solubility and computer-modeled binding profiles [1], diethyl (4-benzoylphenyl)phosphonate is the procurable intermediate of choice for constructing phosphonate-modified benzophenone inhibitors. Its diethyl ester form serves as a prodrug-suitable precursor that can be hydrolyzed post-synthesis to the active phosphonic acid, leveraging the 0 HBD / 4 HBA molecular properties for enhanced membrane penetration during biological evaluation [2].

Photoinitiator & UV-Curable Material Precursor

The combination of a benzophenone triplet sensitizer chromophore with a phosphonate ester group in diethyl (4-benzoylphenyl)phosphonate enables its use as a precursor for phosphorus-containing photoinitiators [1]. Unlike diethyl benzoylphosphonate, its aryl C–P bond resists photolytic P–C cleavage on the benzophenone side, making it suitable for incorporation into polymerizable phosphonate monomers used in UV-curable flame-retardant coatings, as supported by patent literature on benzoylphenyl phosphonic acid derivatives for photoinitiator applications [2].

MOF Linker Design & Coordination Chemistry

Diethyl (4-benzoylphenyl)phosphonate provides a rigid, conjugated aryl phosphonate scaffold that can be hydrolyzed to the free bis-phosphonic acid for metal coordination. The p-benzoyl substitution pattern creates a defined geometry (linear extension via the benzophenone axis) that is structurally distinct from 4,4′-biphenylbisphosphonates but offers comparable metal-binding capacity with additional photophysical functionality. This is supported by the known use of aryl phosphonate esters in coordination chemistry and C–P coupling research [1], where the target compound's specific 4-benzoylphenyl architecture enables luminescent metal-organic materials not accessible with simpler phenylphosphonates.

Horner-Wadsworth-Emmons Olefination Intermediate

Unlike acylphosphonates that are labile to nucleophilic attack, diethyl (4-benzoylphenyl)phosphonate retains its P–C bond integrity under mild basic conditions, allowing it to participate as a stable phosphonate component in Horner-Wadsworth-Emmons (HWE) olefination reactions. This stability difference is critical: while diethyl benzoylphosphonate undergoes P–C cleavage with amines [1], the target aryl phosphonate remains intact, ensuring reliable Wittig-type carbon–carbon double bond formation for constructing stilbene-type compounds or functional benzophenone derivatives without competing degradation pathways.

Application
Selection Property
Validation Focus
HIV-1 RT inhibitor lead exploration
Diethyl ester prodrug form; benzophenone scaffold
Hydrolysis to active phosphonic acid; intracellular delivery potential
Photoinitiator & UV-curable material research
Aryl C–P bond stability; benzophenone chromophore
Photopolymerization compatibility; UV-curing performance
MOF linker & coordination chemistry
Rigid conjugated aryl phosphonate geometry
Metal binding capacity; luminescent material potential
HWE olefination intermediate
C–P bond integrity under basic conditions
Olefination efficiency; absence of competing P–C cleavage
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